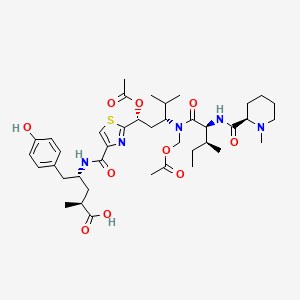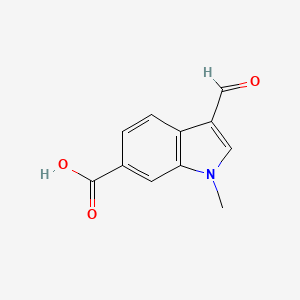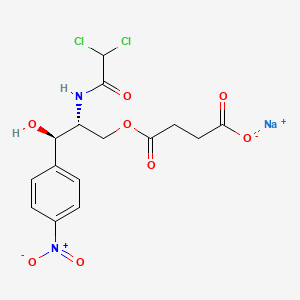
Tubulysin I
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tubulysin I is a member of the tubulysin family, which are antimitotic tetrapeptides isolated from myxobacteria. These compounds have garnered significant interest due to their potent antiproliferative activity against human cancer cells, including drug-resistant cells . This compound, like other tubulysins, inhibits tubulin polymerization, making it a promising candidate for cancer treatment .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tubulysin I involves multiple steps, including the formation of NmethylDpipecolinic acid, L isoleucine, and tubuvaline, which are key components of the molecule . The synthetic routes often require precise control of reaction conditions to ensure the correct stereochemistry and yield of the final product .
Industrial Production Methods: Industrial production of this compound is challenging due to the complexity of its structure and the need for high purity. Advances in metabolic engineering and synthetic biology have enabled the production of this compound through engineered myxobacteria, which can produce the compound in larger quantities .
Análisis De Reacciones Químicas
Types of Reactions: Tubulysin I undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound to enhance its biological activity or to create derivatives for further study.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The reaction conditions often involve controlled temperatures and pH to ensure the desired outcome .
Major Products: The major products formed from the reactions of this compound include its oxidized and reduced forms, as well as various substituted derivatives . These products are valuable for studying the structure-activity relationships and for developing new therapeutic agents .
Aplicaciones Científicas De Investigación
Tubulysin I has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry . In chemistry, it is used to study the mechanisms of tubulin polymerization inhibition and to develop new synthetic methods . In biology, this compound is used to investigate the cellular processes involved in cancer cell proliferation and apoptosis . In medicine, it is being explored as a potential anticancer agent, particularly for drug-resistant cancers . In industry, this compound is used in the development of antibody-drug conjugates for targeted cancer therapy .
Mecanismo De Acción
Tubulysin I exerts its effects by inhibiting the polymerization of tubulin, a key protein involved in the formation of microtubules . This inhibition disrupts the microtubule network, leading to cell cycle arrest and apoptosis in cancer cells . The molecular targets of this compound include the vinca binding site of tubulin, which is critical for its antimitotic activity .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to tubulysin I include other members of the tubulysin family, such as tubulysin A, B, C, D, E, F, G, and H . Other natural products that bind to the peptide site include dolastatin 10, hemiasterlin, cryptophycins, and phomopsin A .
Uniqueness: This compound is unique due to its exceptionally potent antiproliferative activity and its ability to overcome drug resistance in cancer cells . Its distinct structure and mechanism of action make it a valuable compound for developing new anticancer therapies .
Propiedades
Fórmula molecular |
C40H59N5O10S |
|---|---|
Peso molecular |
802.0 g/mol |
Nombre IUPAC |
(2S,4R)-4-[[2-[(1R,3R)-1-acetyloxy-3-[acetyloxymethyl-[(2S,3S)-3-methyl-2-[[(2R)-1-methylpiperidine-2-carbonyl]amino]pentanoyl]amino]-4-methylpentyl]-1,3-thiazole-4-carbonyl]amino]-5-(4-hydroxyphenyl)-2-methylpentanoic acid |
InChI |
InChI=1S/C40H59N5O10S/c1-9-24(4)35(43-37(50)32-12-10-11-17-44(32)8)39(51)45(22-54-26(6)46)33(23(2)3)20-34(55-27(7)47)38-42-31(21-56-38)36(49)41-29(18-25(5)40(52)53)19-28-13-15-30(48)16-14-28/h13-16,21,23-25,29,32-35,48H,9-12,17-20,22H2,1-8H3,(H,41,49)(H,43,50)(H,52,53)/t24-,25-,29+,32+,33+,34+,35-/m0/s1 |
Clave InChI |
ADNHOQYEDVQAGD-XYFJCUIBSA-N |
SMILES isomérico |
CC[C@H](C)[C@@H](C(=O)N(COC(=O)C)[C@H](C[C@H](C1=NC(=CS1)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C[C@H](C)C(=O)O)OC(=O)C)C(C)C)NC(=O)[C@H]3CCCCN3C |
SMILES canónico |
CCC(C)C(C(=O)N(COC(=O)C)C(CC(C1=NC(=CS1)C(=O)NC(CC2=CC=C(C=C2)O)CC(C)C(=O)O)OC(=O)C)C(C)C)NC(=O)C3CCCCN3C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(2E)-N-[2-hydroxy-2-(4-hydroxyphenyl)ethyl]-3-(4-hydroxyphenyl)prop-2-enamide](/img/structure/B12432328.png)
![(2S,3R,4S,5S,6R)-2-[[(1R,2R,3S,4R,5R)-2,4-dihydroxy-6,8-dioxabicyclo[3.2.1]octan-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12432344.png)




![3,5-bis[(3,5-dibromo-4-hydroxyphenyl)methylidene]oxan-4-one](/img/structure/B12432363.png)

![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (4aS,6aR,6aS,6bR,10S,12aR,14bR)-10-[(2S,3R,4S,5S)-3,5-dihydroxy-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6a,6b,9,9,12a-pentamethyl-2-methylidene-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B12432372.png)


